1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-
Description
Significance of Spirocyclic Systems in Organic Synthesis Research
Spirocyclic systems are of profound importance in organic synthesis due to their inherent three-dimensionality and rigid conformational structures. Unlike their more flexible linear or monocyclic counterparts, the fixed spatial arrangement of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. This has made them attractive scaffolds in drug discovery and the synthesis of natural products. The construction of the spiro center, however, presents a significant synthetic challenge, driving the development of novel and innovative synthetic methodologies.
Overview of Azaspirocyclic Lactams as Chemical Scaffolds
Azaspirocyclic lactams are a prominent class of heterocyclic compounds that are widely present in a variety of natural products and medicinally important molecules. researchgate.net The presence of both a nitrogen atom in the spirocyclic system and a lactam functionality provides a rich chemical handle for further synthetic modifications. These scaffolds are valued in medicinal chemistry for their ability to mimic peptide structures and act as rigid frameworks for the presentation of pharmacophoric groups. rsc.org The diverse biological activities associated with spiro-β-lactams, for instance, include antimicrobial and anti-HIV properties. researchgate.netnih.gov
The general class of lactams is considered one of the most significant heterocycles in drug discovery, not only for their presence in a wide array of drugs and natural products but also as versatile building blocks for designing and synthesizing new chemical entities. rsc.org
Contextualizing 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- in Advanced Chemical Research
While specific research on 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- is limited, the broader class of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives has been explored in the context of therapeutic applications. For instance, patent literature discloses derivatives of this spirocyclic system for the potential treatment of eating disorders. This suggests that the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is of interest for its potential to modulate biological pathways. The 7-ethyl substitution on this particular compound would influence its lipophilicity and steric profile, potentially altering its biological activity and metabolic stability.
The azaspiro[4.5]decane scaffold itself is a privileged structural motif found in numerous bioactive molecules and pharmaceuticals. researchgate.net Research into derivatives of this scaffold is active, with studies exploring their potential as, for example, radioligands for sigma-1 receptors, which are involved in various central nervous system disorders. nih.gov
Scope and Objectives of Academic Research on this Chemical Compound
Given the nascent stage of documented research specifically on 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, the scope of academic inquiry would likely focus on several key areas. Initial objectives would include the development of efficient and stereoselective synthetic routes to access this compound and its analogs. Subsequent research would likely involve the biological evaluation of these compounds to explore their potential as modulators of specific biological targets, building upon the preliminary interest in the broader 1-oxa-3-azaspiro[4.5]decan-2-one scaffold for therapeutic applications. Further studies might investigate the structure-activity relationships of the 7-ethyl group and other substituents on the spirocyclic framework to optimize for potency and selectivity.
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H17NO2/c1-2-8-4-3-5-10(6-8)7-11-9(12)13-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
FJEXNHMZWVMHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(C1)CNC(=O)O2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Oxa 3 Azaspiro 4.5 Decan 2 One,7 Ethyl
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of a compound. By examining the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (ratio). The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the cyclohexane (B81311) and oxazolidinone rings.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, spiro, methylene (B1212753), methyl). For instance, a signal in the range of 170-180 ppm would be characteristic of the carbonyl carbon in the oxazolidinone ring.
Due to the lack of published experimental data, a representative data table cannot be generated.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
MS: A low-resolution mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- (C₁₀H₁₇NO₂), which is 183.25 g/mol .
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
As no experimental mass spectrometry data for this specific compound is publicly available, a data table of its fragmentation is not possible.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- would be expected to show a strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching of the cyclic carbamate (B1207046) (oxazolidinone). A broad band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.
Specific experimental vibrational frequencies for this compound have not been reported in the literature.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction experiment would provide precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. For 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, this technique would unequivocally establish the relative stereochemistry of the ethyl group at the 7-position and the conformation of the spirocyclic system in the solid state.
There are no published crystallographic data for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-.
Chemical Reactivity and Mechanistic Studies of 1 Oxa 3 Azaspiro 4.5 Decan 2 One,7 Ethyl
Reaction Pathways and Transformation Scope
Detailed experimental studies on the reaction pathways and transformation scope for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, are not described in the accessible scientific literature. Information regarding its behavior in specific chemical transformations is currently unavailable.
Ring-Opening and Ring-Closing Reactions
There is no specific information available in published literature detailing the ring-opening or ring-closing reactions of the 1-oxa-3-azaspiro[4.5]decan-2-one lactone or the spirocyclic system of the 7-ethyl substituted compound.
Regioselectivity and Stereoselectivity in Chemical Transformations
An analysis of regioselectivity and stereoselectivity would require documented chemical transformations of the target compound. As no such studies are publicly available, a discussion on these aspects is not possible.
Exploration of Mechanistic Aspects (e.g., Transition States, Intermediates)
Mechanistic studies, including the characterization of transition states and reaction intermediates involving 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, have not been reported in the scientific literature. Such research is fundamental to understanding reaction outcomes but has not been a focus of the available documentation.
Catalytic Transformations and Ligand Effects in Reactivity
There are no available studies on the catalytic transformations of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, or the influence of ligands on its reactivity. Research into catalytic systems for modifying this specific spirocycle has not been published.
Computational and Theoretical Investigations of 1 Oxa 3 Azaspiro 4.5 Decan 2 One,7 Ethyl
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to determine its electronic structure.
These calculations would yield crucial information, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitation properties.
Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-deficient, highlighting potential sites for electrophilic or nucleophilic attack.
Thermodynamic Stability: Calculation of the molecule's total energy would allow for the determination of its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified.
A hypothetical data table summarizing the output of such calculations is presented below.
| Computational Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | 3.2 D | Indicates a polar molecule |
| Total Energy | -550 Hartrees | Reference for stability comparisons |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- is not rigid. The cyclohexane (B81311) and oxazolidinone rings can adopt various conformations. Molecular modeling techniques, particularly molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of this molecule.
Conformational Analysis: By systematically rotating the rotatable bonds and evaluating the potential energy of the resulting structures, a potential energy surface can be generated. This would identify the low-energy, stable conformers of the molecule, including different chair and boat conformations of the cyclohexane ring and the orientation of the ethyl group.
Intermolecular Interactions: Understanding how molecules of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- interact with each other and with other molecules is crucial for predicting its physical properties and biological activity. Molecular dynamics simulations can model these interactions, such as hydrogen bonding and van der Waals forces, in a simulated environment.
The following table illustrates the type of data that would be generated from a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) | Key Feature |
| Chair 1 (Equatorial Ethyl) | 0.0 | 55.2° | Most stable conformer |
| Chair 2 (Axial Ethyl) | 2.1 | 54.8° | Higher energy due to steric strain |
| Twist-Boat | 5.8 | - | Unstable intermediate |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, this could involve studying its synthesis or its reactivity with other chemical species.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a proposed reaction mechanism. For instance, the synthesis of this molecule could be modeled to identify the most likely reaction pathway and to understand the role of catalysts.
An example of data derived from a computational study of a reaction mechanism is shown below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.7 |
| 4 | Transition State 2 | +10.1 |
| 5 | Products | -20.3 |
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical calculations can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating various molecular descriptors for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- and its analogs, correlations can be drawn between their structural features and their chemical reactivity or biological activity.
Key theoretical descriptors include:
Electronic Descriptors: Charges on atoms, dipole moment, and HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
These descriptors can be used to build predictive models that can guide the design of new molecules with desired properties.
The table below provides examples of theoretical descriptors that would be calculated.
| Descriptor | Value | Relevance to Reactivity |
| Molecular Electrostatic Potential | Varies across the molecule | Predicts sites for intermolecular interactions |
| Atomic Charges (e.g., on O, N) | O: -0.6e, N: -0.4e | Indicates nucleophilic centers |
| Molecular Volume | 180 ų | Influences steric hindrance in reactions |
Derivatization and Analog Generation Strategies for 1 Oxa 3 Azaspiro 4.5 Decan 2 One,7 Ethyl
Design Principles for Structural Diversity within the Spirocyclic Lactam Class
The primary goal in designing derivatives of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is to achieve comprehensive structural diversity. This is guided by several key principles aimed at exploring the structure-activity relationship (SAR) of the compound class.
Scaffold Rigidity and Vectorial Display: The spiro[4.5]decane framework provides a rigid, well-defined three-dimensional architecture. nih.gov Substituents placed on this core are projected into specific regions of space, which can be optimized for interaction with biological targets. The ethyl group at the C-7 position serves as an initial vector, and further modifications can introduce new vectors for exploration.
Appendage Diversity: Systematic modification involves introducing a wide variety of functional groups at accessible positions on the spirocyclic core. This includes varying alkyl and aryl substituents, hydrogen bond donors/acceptors, and charged groups to probe steric, electronic, and hydrophobic interactions with a target protein. For instance, in related azaspiro[4.5]decane systems, altering substituents on the piperidine (B6355638) ring has been shown to significantly impact biological activity. nih.govnih.gov
Stereochemical Diversity: The 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one core contains multiple stereocenters, including the spiro carbon (C-5) and the carbon bearing the ethyl group (C-7). The synthesis of all possible stereoisomers is crucial, as biological activity is often confined to a single enantiomer or diastereomer. youtube.com Exploring stereochemical diversity can lead to significant improvements in potency and selectivity. nih.gov
Scaffold Modification: While maintaining the core spirocyclic lactam is often desired, minor modifications—such as altering ring size (e.g., creating spiro[4.6] or [5.5] systems), or introducing additional heteroatoms into the piperidine ring—can be part of a broader diversification strategy. nih.gov This approach, often employed in diversity-oriented synthesis (DOS), aims to explore novel chemical space. beilstein-journals.orgcam.ac.uk
A successful design strategy often integrates these principles to build a library of compounds that systematically covers a defined area of chemical space, maximizing the chances of identifying leads with desirable biological properties. cam.ac.uk
| Design Principle | Strategy for 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one | Rationale |
|---|---|---|
| Appendage Diversity | Introduce various substituents (e.g., -F, -Cl, -OH, -CN, aryl) at positions C-6, C-8, C-9, C-10 of the piperidine ring and on the lactam nitrogen (N-3). | To probe steric and electronic requirements of the binding pocket and modulate physicochemical properties. |
| Stereochemical Diversity | Synthesize and isolate specific enantiomers and diastereomers related to the C-5 and C-7 stereocenters. | Biological targets are chiral, and activity often resides in a single stereoisomer. nih.govyoutube.com |
| Scaffold Modification | Replace the lactam oxygen (O-1) with nitrogen or sulfur; expand or contract the piperidine ring. | To access novel chemical space and alter the core geometry and hydrogen bonding patterns. nih.gov |
| Functional Group Interconversion | Convert the C-2 carbonyl to other functional groups (e.g., methylene (B1212753), oxime, dithioketal). | To explore interactions at the lactam portion of the molecule and modify its chemical reactivity. nih.gov |
Synthetic Methodologies for Peripheral Modifications and Substituent Introduction
Generating analogs of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one requires a robust toolkit of synthetic methods to introduce substituents at various positions on the spirocyclic scaffold. These methodologies can be broadly categorized by the site of modification.
Modification of the Lactam Moiety:
N-Alkylation/Arylation: The nitrogen atom of the lactam (N-3) is a prime site for modification. Standard N-alkylation conditions (e.g., using an alkyl halide with a base like sodium hydride) or more advanced coupling reactions (e.g., Buchwald-Hartwig or Chan-Lam coupling for arylation) can be employed to introduce a wide range of substituents.
Carbonyl Group Modification: The lactam carbonyl at C-2 can be reduced or converted to other functional groups. For example, related spirocyclic ketones have been converted to methylene or oxime analogs to probe the necessity of the carbonyl oxygen for biological activity. nih.gov
Modification of the Piperidine Ring:
Functionalization via Enolates/Enamines: If a ketone precursor to the spirocycle is available, α-functionalization of the piperidine ring can be achieved through enolate or enamine chemistry. This allows for the introduction of substituents at the C-6 position.
Cycloaddition Reactions: Cycloaddition strategies are powerful tools for constructing spirocyclic systems and can be adapted for derivatization. nih.gov For instance, a [2+2] ketene-imine cycloaddition (Staudinger reaction) is a common method for forming the β-lactam ring in spiro-β-lactams and can accommodate diverse substituents on both the ketene (B1206846) and imine precursors. digitellinc.com While the target is a γ-lactam, similar principles from cycloaddition reactions like the 1,3-dipolar cycloaddition can be used to build substituted spiro-γ-lactam systems. nih.govrsc.org
Multicomponent Reactions (MCRs): MCRs provide an efficient route to complex molecules in a single step and are well-suited for building libraries of compounds. nih.gov An MCR approach could be designed to assemble the spiro[4.5]decane core while simultaneously introducing diversity at multiple positions.
Transition Metal-Catalyzed Reactions: Modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are invaluable for introducing aryl, alkynyl, and vinyl groups. These reactions would require prior installation of a handle, such as a halide, on the piperidine ring. Rhodium- and palladium-catalyzed cyclization cascades have also been developed for the synthesis of complex azaspiro compounds. nih.govresearchgate.net
Development of Chemical Libraries Based on the Spirocyclic Core
The construction of a chemical library based on the 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one core is a central strategy in modern drug discovery. The goal is to generate a large, diverse set of related molecules for high-throughput screening to identify initial hits and delineate SAR.
Diversity-Oriented Synthesis (DOS) is a powerful paradigm for library development. beilstein-journals.orgfrontiersin.org Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently produce collections of structurally complex and diverse small molecules. cam.ac.uk A DOS strategy for this spirocyclic core would involve:
Complexity-Generating Reactions: Employing reactions that rapidly build the spirocyclic core, such as multicomponent or cascade reactions. nih.govnih.gov
Branching Pathways: From a common intermediate, synthetic routes would diverge to create different scaffolds (e.g., different ring sizes or heteroatom compositions) or to install a variety of functional groups.
Stereocontrolled Synthesis: Incorporating asymmetric methods to produce stereochemically pure building blocks or final compounds, as stereochemistry is a key element of diversity. youtube.com
A common approach is the "build/couple/pair" strategy, where stereochemically defined building blocks are synthesized, coupled together, and then subjected to cyclization reactions to generate a variety of complex scaffolds. youtube.com For the 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one core, this could involve preparing a set of substituted piperidine precursors and a set of lactam-forming precursors, then combining them to generate the final library. The establishment of efficient and general strategies to create such libraries is a primary objective, allowing for screening against a wide array of biological targets. rsc.org
Stereochemical Control in Analog Synthesis
The synthesis of spirocyclic compounds presents a significant stereochemical challenge due to the formation of a quaternary spirocenter and other stereocenters on the rings. nih.gov Controlling the absolute and relative stereochemistry is critical, as different stereoisomers can have vastly different biological activities.
Several powerful strategies exist for achieving stereochemical control in the synthesis of spirocyclic lactams:
Catalytic Asymmetric Synthesis: This is one of the most efficient methods for generating enantiomerically enriched products.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, can promote cascade reactions that form multiple stereocenters with high diastereo- and enantioselectivity. acs.org
Transition Metal Catalysis: Chiral copper catalysts have been used in domino reactions to construct spirocyclic β-lactams with up to four contiguous stereocenters with excellent control. thieme-connect.comnih.gov Similar rhodium-catalyzed reactions have been used for other azaspiro compounds. acs.org
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates. For example, an asymmetric Staudinger reaction can be achieved by using an imine derived from a chiral amine or amino acid ester, transferring the stereochemistry of the starting material to the final lactam product. mdpi.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Resolution: If an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers. mdpi.com This is often accomplished using chiral high-performance liquid chromatography (chiral HPLC) or by diastereomeric salt formation with a chiral resolving agent. mdpi.com
For the 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one scaffold, a combination of these methods could be employed. For example, an asymmetric catalytic reaction could be used to set the stereochemistry of the spirocenter, followed by further diastereoselective reactions to install the ethyl group at C-7.
| Method | Description | Potential Application | Reference |
|---|---|---|---|
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions, such as Michael/Mannich/lactamization cascades. | One-pot synthesis of the spiro[4.5]decane core with control over multiple stereocenters. | acs.org |
| Copper-Catalyzed Domino Reaction | A chiral copper catalyst mediates a cascade reaction (e.g., Kinugasa/Michael) to form the spirocycle with high stereoselectivity. | Asymmetric synthesis of the core structure from prochiral precursors. | thieme-connect.comnih.gov |
| Chiral Pool Synthesis | Incorporation of a chiral fragment from a natural product (e.g., an amino acid) to induce diastereoselectivity. | Using a chiral imine in a cycloaddition reaction to form the lactam ring. | mdpi.com |
| Chiral Resolution | Separation of a racemic mixture of the final compound or a key intermediate into individual enantiomers. | Isolation of pure stereoisomers for biological evaluation when an asymmetric route is unavailable. | mdpi.commdpi.com |
Future Directions and Emerging Research Avenues for 1 Oxa 3 Azaspiro 4.5 Decan 2 One,7 Ethyl
Innovations in Green Chemistry for Spirocyclic Compound Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to develop more sustainable and environmentally benign processes. For the synthesis of spirocyclic compounds like 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, several innovative green chemistry approaches are emerging.
One of the most promising avenues is the use of biocatalysis. acs.org Recent studies have demonstrated the use of enzymes, such as halohydrin dehalogenases, for the construction of spiro-oxazolidinones through the ring expansion of spiro-epoxides. acs.org This biocatalytic method offers the potential for high enantioselectivity and can be performed under mild reaction conditions. acs.orgresearchgate.net Furthermore, the utilization of carbon dioxide (CO2) as a C1 source for the synthesis of oxazolidinones represents a significant step towards more sustainable chemical production. mdpi.comrsc.org Catalytic systems, such as those employing copper bromide in ionic liquids, have shown high efficiency in the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to yield 2-oxazolidinones. mdpi.com Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of spiro-heterocycles, often leading to shorter reaction times and higher yields.
Future research on 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- could focus on adapting these green methodologies. For instance, developing a biocatalytic route could provide an enantiomerically pure version of the compound, which is often crucial for biological applications. Similarly, exploring a CO2-based synthetic route would enhance the environmental profile of its production.
| Green Synthesis Approach | Potential Advantages for 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, process optimization. |
| CO2 Utilization | Use of a renewable and abundant C1 source, reduced carbon footprint. | Development of efficient catalytic systems for the specific substrate. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. | Optimization of reaction parameters (temperature, time, power). |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. nih.govnih.govspringernature.com For a molecule like 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, these technologies offer a powerful platform to explore its potential applications, particularly in drug discovery.
Automated synthesis platforms can be employed to create a library of derivatives of 1-Oxa-3-azaspiro[4.5]decan-2-one with variations at different positions of the spirocyclic core. This would allow for a systematic investigation of the structure-activity relationships (SAR). For example, variations of the ethyl group at the 7-position or substitutions on the cyclohexyl ring could be rapidly synthesized.
Once a library of compounds is generated, high-throughput screening (HTS) can be used to evaluate their biological activity against a wide range of therapeutic targets. nih.gov This approach significantly accelerates the identification of lead compounds for drug development. The integration of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically shorten the timeline for the discovery of new therapeutic agents.
Future research in this area would involve developing a robust and automatable synthetic route to the 1-Oxa-3-azaspiro[4.5]decan-2-one scaffold. This would then be followed by the design and execution of HTS campaigns to identify derivatives with promising biological profiles.
| Technology | Application to 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- | Research Objective |
| Automated Synthesis | Generation of a diverse library of analogues. | Exploration of structure-activity relationships. |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity against multiple targets. | Identification of lead compounds for drug discovery. |
Advanced Research Applications as Building Blocks in Material Science
While the application of spiro-oxazolidinones in material science is a relatively unexplored area, the unique structural features of compounds like 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- suggest significant potential. The rigid, three-dimensional nature of the spirocyclic core can impart interesting properties to polymers and other materials.
One potential application is in the development of novel polymers. The oxazolidinone ring could be opened to create a polymer backbone with unique stereochemistry and functionality. The presence of the ethyl group could influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. Furthermore, the nitrogen and oxygen atoms in the heterocyclic ring could act as coordination sites for metal ions, leading to the formation of novel coordination polymers with interesting catalytic or optical properties.
Another avenue for research is the use of these compounds as building blocks for functional materials. For example, they could be incorporated into the structure of liquid crystals or organic light-emitting diodes (OLEDs). The rigid spirocyclic core could help to control the molecular packing and alignment in these materials, leading to improved performance.
Future research in this domain will require a multidisciplinary approach, combining organic synthesis with polymer chemistry and materials science. The synthesis of functionalized derivatives of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- that are suitable for polymerization or incorporation into materials will be a key first step.
| Material Science Application | Potential Contribution of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- | Research Focus |
| Novel Polymers | Introduction of a rigid, 3D spirocyclic unit into the polymer backbone. | Synthesis of polymerizable derivatives, characterization of polymer properties. |
| Coordination Polymers | Heteroatoms acting as metal coordination sites. | Design of metal-organic frameworks with specific functionalities. |
| Functional Materials | Use as a rigid scaffold in liquid crystals or OLEDs. | Investigation of the impact of the spirocyclic core on material properties. |
Unexplored Reactivity Profiles and Novel Chemical Transformations
The reactivity of the 1-Oxa-3-azaspiro[4.5]decan-2-one core, particularly with the 7-ethyl substituent, presents a fertile ground for exploring novel chemical transformations. Understanding the inherent reactivity of this scaffold is crucial for its derivatization and the development of new synthetic methodologies.
The oxazolidinone ring itself is a versatile functional group. The lactone moiety can undergo ring-opening reactions under various conditions to provide access to functionalized amino alcohols. The N-H group can be a site for further functionalization, such as alkylation, acylation, or arylation, allowing for the introduction of a wide range of substituents. The presence of the ethyl group on the cyclohexane (B81311) ring may also influence the regioselectivity and stereoselectivity of reactions at adjacent positions.
Future research could focus on exploring the reactivity of the C-H bonds on the cyclohexane ring, potentially through transition metal-catalyzed C-H activation. This would enable the direct introduction of new functional groups at specific positions, providing a powerful tool for the synthesis of complex derivatives. Furthermore, the diastereoselective synthesis of different stereoisomers of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- would be a valuable area of investigation, as different stereoisomers often exhibit distinct biological activities.
| Area of Reactivity | Potential Transformations | Research Goals |
| Oxazolidinone Ring | Ring-opening, N-functionalization. | Synthesis of diverse derivatives with modified core structures. |
| Cyclohexane Ring | C-H activation, stereoselective functionalization. | Access to novel analogues with controlled stereochemistry. |
| Influence of Ethyl Group | Directing group effects in reactions. | Understanding the role of the substituent in controlling reactivity. |
Q & A
Q. What are the established synthetic routes for 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, and what are their comparative efficiencies?
A three-component condensation approach involving aldehydes, nitriles, and aromatic substrates under acidic conditions has been successfully applied to synthesize structurally analogous spiro compounds. For example, a domino [C2+C2+CN] reaction using isobutyraldehyde and nitriles with anisole derivatives yields spirocyclic frameworks with moderate to high efficiency (yields: 45–78%). Key factors influencing efficiency include reactant stoichiometry, acid catalyst strength, and temperature control. Purification via flash chromatography or recrystallization is often required to isolate the spiro product .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one?
- X-ray crystallography provides unambiguous confirmation of the spirocyclic core and substituent positioning. For example, torsion angles (e.g., O2–C8–C81–C82: −21.0°) and bond lengths (e.g., C–N: 1.45 Å) resolve stereochemical ambiguities .
- 1H/13C NMR identifies substituent environments: ethyl groups at C7 appear as triplets (δ ~1.2 ppm for CH3) and quartets (δ ~2.5 ppm for CH2), while the spiro carbonyl (C=O) resonates at δ ~175 ppm in 13C NMR .
- IR spectroscopy detects characteristic stretches for C=O (~1700 cm⁻¹) and C–O–C (~1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational models in spiro compound structural elucidation?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To address this:
Q. How can factorial design optimize reaction parameters for synthesizing 7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one?
A 2³ factorial design (factors: temperature, catalyst concentration, reaction time) identifies critical interactions. For example:
Q. What mechanistic insights explain the spirocyclic core formation, and how do kinetic studies inform this process?
The mechanism involves sequential dearomatization, nucleophilic attack, and cyclization. Key steps:
Dearomatization : Acid-catalyzed activation of the aromatic ring.
Aldol-like condensation : Isobutyraldehyde forms an enol intermediate, attacking the nitrile-activated carbon.
Cyclization : Intramolecular hemiacetal formation closes the spiro ring.
Kinetic profiling (e.g., in situ IR monitoring) shows the cyclization step is rate-limiting (activation energy: ~45 kJ/mol) .
Q. How can quantum chemical calculations accelerate the development of novel spiro derivatives?
Q. What side reactions occur during synthesis, and how can they be mitigated?
- Oligomerization : Competing aldol reactions form dimers/trimers. Mitigation: Use excess nitrile to drive spirocyclization.
- Oxidation : The ethyl group may oxidize to a ketone under prolonged heating. Solution: Conduct reactions under inert atmosphere (N₂/Ar) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
